molecular formula C11H11Br2N3OS B254952 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea

Cat. No. B254952
M. Wt: 393.1 g/mol
InChI Key: MHGLVADYXYMAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea, also known as BR-DIM, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea exerts its therapeutic effects by modulating various signaling pathways in cells. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune responses. Furthermore, 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea in lab experiments is that it is a synthetic compound with high purity, which allows for accurate and reproducible experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.

Future Directions

There are several future directions for research on 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea is synthesized by reacting 3,5-dibromo-4-hydroxycinnamic acid with thiosemicarbazide in the presence of potassium hydroxide. The resulting product is then reacted with propargyl bromide to obtain 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea. This synthesis method has been optimized to produce high yields of 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea with high purity.

Scientific Research Applications

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases.

properties

Product Name

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea

Molecular Formula

C11H11Br2N3OS

Molecular Weight

393.1 g/mol

IUPAC Name

1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H11Br2N3OS/c1-2-3-14-11(18)16-15-6-7-4-8(12)10(17)9(13)5-7/h2,4-6,15H,1,3H2,(H2,14,16,18)

InChI Key

MHGLVADYXYMAOL-UHFFFAOYSA-N

Isomeric SMILES

C=CCNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

SMILES

C=CCNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

Canonical SMILES

C=CCNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)Br

Origin of Product

United States

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